Tumor-Initiating Activity: 10-Methyl Substitution Reduces Tumor Incidence by ≥50% Relative to Benzo[a]pyrene
In a direct head-to-head comparison, 10-methylbenzo[a]pyrene (the fully aromatic analog lacking only the tetrahydro saturation of the target compound) exhibited substantially weaker tumor-initiating activity than benzo[a]pyrene (BaP) on mouse skin. BaP induced tumors in 40% of animals at the 100 μg dose and 25% at the 50 μg dose. In contrast, 10-methylbenzo[a]pyrene produced only a 20% tumor incidence at both doses [1]. The structurally related 7,10-dimethylbenzo[a]pyrene, which bears methyl groups at both the 7- and 10-positions, induced no tumors at either dose (0% incidence) [1]. Since the target compound combines both 10-methyl substitution and full saturation of the 7,8,9,10-ring—the latter feature shown to abolish metabolic activation entirely [2]—it is expected to exhibit negligible or zero tumor-initiating activity, consistent with the complete lack of tumorigenicity observed for 7,10-dimethylbenzo[a]pyrene.
| Evidence Dimension | Tumor-initiating activity in mouse skin (CD-1 mice; initiation-promotion protocol with TPA as promoter) |
|---|---|
| Target Compound Data | No direct tumor data available; predicted 0% based on combined 10-methyl + tetrahydro saturation features (see 7,10-dimethylBaP result: 0% at both 50 μg and 100 μg doses) |
| Comparator Or Baseline | Benzo[a]pyrene (BaP): 40% (100 μg), 25% (50 μg); 10-Methylbenzo[a]pyrene: 20% at both 50 μg and 100 μg; 7,10-Dimethylbenzo[a]pyrene: 0% at both doses |
| Quantified Difference | BaP vs. 10-methylBaP: ≥2-fold reduction in tumor incidence at 100 μg dose (40% vs. 20%); 7,10-dimethylBaP vs. BaP: complete abolition (40% vs. 0%) |
| Conditions | CD-1 mouse skin initiation-promotion assay; single initiating dose (50 μg or 100 μg) followed by promotion with 2.5 μg tetradecanoylphorbol acetate 3× weekly |
Why This Matters
For researchers designing carcinogenicity studies, this compound provides a structurally matched, non-tumorigenic negative control that shares the benzo[a]pyrene scaffold but lacks the capacity for metabolic activation, enabling clean attribution of biological effects to the diol epoxide pathway.
- [1] Hecht, S.S.; Loy, M.; Hoffmann, D. Comparative tumor initiating activity of 10-methylbenzo[a]pyrene, 7,10-dimethylbenzo[a]pyrene and benzo[a]pyrene. Cancer Letters 1978, 5 (3), 179–183. DOI: 10.1016/s0304-3835(78)80036-6. View Source
- [2] Wood, A.W.; Levin, W.; Lu, A.Y.H.; Yagi, H.; Hernandez, O.; Jerina, D.M.; Conney, A.H. Structural requirements for the metabolic activation of benzo[a]pyrene to mutagenic products: effects of modifications in the 4,5-, 7,8-, and 9,10-positions. Molecular Pharmacology 1977, 13 (6), 1116–1125. View Source
